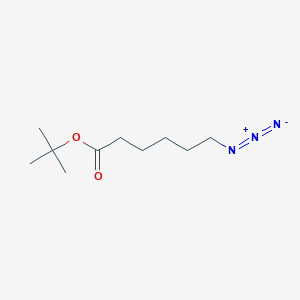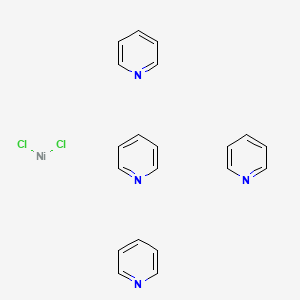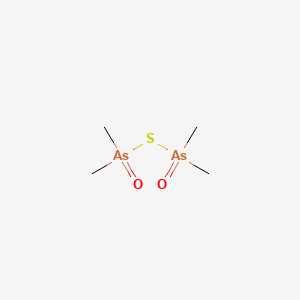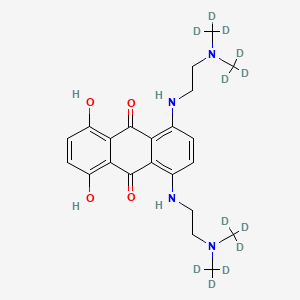
6-Azido-1,1-dimethylethylester Hexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-1,1-dimethylethylester Hexanoic Acid is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.277 g/mol . This compound is characterized by the presence of an azido group, which is known for its reactivity in click chemistry applications. It is commonly used as a building block in various chemical syntheses, particularly in the creation of complex molecules through click chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1,1-dimethylethylester Hexanoic Acid typically involves the esterification of hexanoic acid followed by the introduction of the azido group. One common method involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. This is followed by the substitution of a halide (such as bromide) with sodium azide to introduce the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Azido-1,1-dimethylethylester Hexanoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be introduced through nucleophilic substitution reactions.
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used to introduce the azido group.
Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, are used to facilitate the reaction between the azido group and alkynes.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Azido-1,1-dimethylethylester Hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in protein labeling and peptide synthesis.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the functionalization of surfaces and materials.
Wirkmechanismus
The primary mechanism of action for 6-Azido-1,1-dimethylethylester Hexanoic Acid involves its reactivity in click chemistry. The azido group reacts with alkynes to form triazole linkages, which are stable and can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azidohexanoic Acid: Similar in structure but lacks the tert-butyl ester group.
6-Azido-hexanoic acid: Another variant used in similar applications.
Uniqueness
6-Azido-1,1-dimethylethylester Hexanoic Acid is unique due to the presence of both the azido group and the tert-butyl ester group. This combination allows for greater versatility in chemical reactions and applications, particularly in the synthesis of complex molecules through click chemistry .
Eigenschaften
Molekularformel |
C10H19N3O2 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
tert-butyl 6-azidohexanoate |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)7-5-4-6-8-12-13-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
BOOCNADAVBSFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)


![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)

